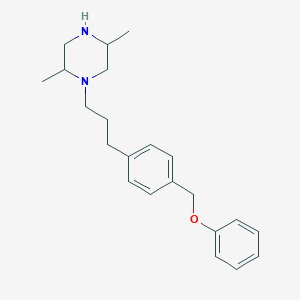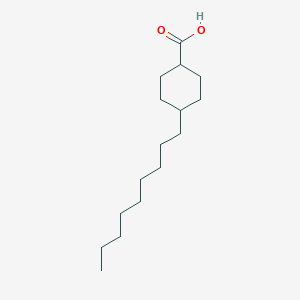
6'-唾液酸乳糖
描述
6’-Sialyllactose (6’-SL) is a predominant milk oligosaccharide . It is a compound wherein the acetylneuraminyl (NANA) unit is connected to the galactosyl unit of lactose at the 6 position .
Synthesis Analysis
6’-SL is produced by a microbial process that involves the genetically modified strain, Escherichia coli K-12 DH1 . A study has shown that the exo-α-sialidase BfGH33C synthesized 6’-SL in a simple step with high transglycosylation activity and strict regioselectivity .
Molecular Structure Analysis
The molecular formula of 6’-SL is C23H38NO19 . The structure of 6’-SL involves a sialic acid (SA) residue, also known as N-acetylneuraminic acid (Neu5Ac or NANA), connected to the galactosyl unit of lactose at the 6 position .
Chemical Reactions Analysis
In the process of sialic acid derivatization, α2,3-linked sialic acids condense with the subterminal monosaccharides to form lactones, while α2,6-linked sialic acids form amide or ester derivatives . The amidation of α2,3-linked sialic acids depends on direct aminolysis of the lactone .
Physical And Chemical Properties Analysis
6’-SL is a purified, white to off-white powder or agglomerate . It is highly resistant to hydrolysis in the gastrointestinal tract . Its average mass is 633.551 Da .
科学研究应用
Infant Health Benefits
6’-SL is an important component of human milk oligosaccharides (HMOs) and has numerous infant health benefits . It is considered crucial beneficial prebiotics for infants .
Microbial Cell Factories
The construction of efficient and food-safe microbial cell factories to produce 6’-SL has attracted increasing attention . A Bacillus subtilis strain was metabolically engineered for 6’-SL production .
Maintaining Intestinal Homeostasis
6’-SL has various probiotic effects such as maintaining intestinal homeostasis . It helps in maintaining the balance of the gut microbiota.
Antiadhesion/Antimicrobial Properties
6’-SL exhibits antiadhesion and antimicrobial properties . It can prevent the adhesion of harmful bacteria to the intestinal wall, thereby inhibiting their growth.
Immunomodulatory Activities
6’-SL has immunomodulatory activities . It can modulate the immune response, thereby contributing to the overall health of the individual.
Promoting Nervous System Development
6’-SL promotes nervous system development . It plays a crucial role in the development and functioning of the nervous system.
Benign Prostatic Hyperplasia Treatment
6’-SL demonstrated anti-proliferative effects in a testosterone-induced benign prostatic hyperplasia (BPH) rat model and on BPH-1 cells by regulating the pRB/E2F1–AR pathway . It may be considered a potential agent for the treatment of BPH .
Food Additive
6’-SL has been approved by the U.S. Food and Drug Administration as “Generally Recognized as Safe” (GRAS) and the European Food Safety Authority as “Novel Foods” . It can be added to a variety of foods, including infant formula and follow‐on formula, food for special medical purposes, and food supplements .
作用机制
Target of Action
6’-Sialyllactose (6’-SL) is an important component of human milk oligosaccharides (HMOs) and has numerous infant health benefits . It primarily targets the gut microbiota, promoting the proliferation of beneficial bacteria like bifidobacteria . It also interacts with the immune system and the nervous system, supporting their development .
Mode of Action
6’-SL interacts with its targets by serving as a nutrient source. Upon hydrolysis, sialic acid (SA), a component of 6’-SL, may be released and used as a nutrient for neonatal tissue and organ development . It also inhibits toll-like receptor 4 signaling, which can protect against the development of certain diseases .
Pharmacokinetics
The pharmacokinetic properties of 6’-SL have been studied in clinical trials. It was found that 6’-SL was well-tolerated, except for self-limited gastrointestinal discomfort . Free sialic acid in both low- and high-dose groups significantly increased at 6 and 12 weeks .
Result of Action
The action of 6’-SL results in various health benefits. It has probiotic effects such as maintaining intestinal homeostasis , antiadhesion/antimicrobial properties , immunomodulatory activities , and promoting nervous system development . Clinical trials have also shown that 6’-SL is nontoxic and safe .
Action Environment
The action of 6’-SL can be influenced by environmental factors. For instance, the production of 6’-SL can be affected by carbon catabolite repression (CCR). A strategy to overcome CCR was developed for B. subtilis to improve lactose utilization and increase 6’-SL titers .
安全和危害
未来方向
Based on the potential benefits, 6’-SL may be an interesting component for application in infant nutrition . Once the hurdle of limited availability of these oligosaccharides has been overcome, their functionality can be explored in more detail, and supplementation of infant formula may become feasible .
属性
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO19/c1-7(28)24-13-8(29)2-23(22(38)39,43-20(13)15(34)10(31)4-26)40-6-12-16(35)17(36)18(37)21(41-12)42-19(11(32)5-27)14(33)9(30)3-25/h3,8-21,26-27,29-37H,2,4-6H2,1H3,(H,24,28)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWYCXKMRSTDSP-GIGDJUIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349248 | |
| Record name | 6'-Sialyllactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6'-Sialyllactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6'-Sialyllactose | |
CAS RN |
35890-39-2 | |
| Record name | 6′-Sialyllactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35890-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6'-Sialyllactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035890392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-Sialyllactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6'-SIALYLLACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU9DTA2WHJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6'-Sialyllactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
A: [, , , , ] 6'-Sialyllactose, a naturally occurring oligosaccharide found in human milk, acts as a prebiotic, selectively promoting the growth of beneficial bacteria like Bifidobacteria and Bacteroides species. These bacteria then contribute to a healthy gut microbiome, which is associated with various health benefits. Studies have shown that 6'-Sialyllactose can modulate the gut microbiome composition in formula-fed piglets [] and inhibit the growth of potentially harmful Enterobacteriaceae in vitro [].
A: [, , ] Research suggests potential immunomodulatory effects of 6'-Sialyllactose. Studies have shown increased Natural Killer cell populations and mesenteric lymph node memory T cell populations in piglets fed with 6'-Sialyllactose []. Additionally, it can attenuate antigen-antibody complex-induced chemokine release from human intestinal epithelial cell lines [].
A: [] GNE myopathy, a debilitating genetic disease, is characterized by impaired sialic acid biosynthesis. 6'-Sialyllactose, a source of sialic acid, has shown promising results in a mouse model of GNE myopathy. Oral administration of 6'-Sialyllactose restored muscle hyposialylation, improved motor function, and ameliorated muscle atrophy and degeneration [].
ANone: The molecular formula of 6'-Sialyllactose is C23H39NO19 and its molecular weight is 633.54 g/mol.
A: [, , , , , , ] Several analytical techniques are used to characterize and quantify 6'-Sialyllactose. These include high-performance liquid chromatography (HPLC) coupled with various detection methods such as mass spectrometry (MS) [, , ], pulsed amperometric detection (PAD) [, , ], and fluorescence detection (FLD) []. Nuclear magnetic resonance (NMR) spectroscopy is also used for structural elucidation [].
ANone: While the provided research focuses on the biological effects and analytical methods for 6'-Sialyllactose, limited information is available regarding its stability in various formulations. This aspect would require further investigation.
ANone: 6'-Sialyllactose is not known to possess catalytic properties and is not typically used in catalytic applications.
A: [, ] Yes, molecular docking simulations have been employed to investigate the binding interactions of 6'-Sialyllactose with proteins, such as the SARS-CoV-2 spike receptor binding domain []. Additionally, in silico studies have explored the binding mechanisms of aptamers designed to target 6'-Sialyllactose [].
A: [, , ] The position of sialic acid linkage to lactose influences the biological activity. For example, 6'-Sialyllactose binds to different receptors than 3'-Sialyllactose and elicits distinct downstream effects []. This difference is also observed in their interaction with human rotaviruses, where a mixture of 3'-Sialyllactose and 6'-Sialyllactose exhibits stronger antiviral activity than either compound alone [].
ANone: The provided research primarily focuses on the biological functions and analytical methods for 6'-Sialyllactose. Further research is necessary to explore formulation strategies that enhance its stability and bioavailability.
ANone: Specific information regarding SHE regulations for 6'-Sialyllactose is not available in the provided research articles. As with any chemical, appropriate safety protocols should be followed when handling and using it.
A: [] Research indicates that 6'-Sialyllactose can be absorbed into the systemic circulation following oral administration. A study in rats demonstrated the presence of 6'-Sialyllactose in plasma and urine after oral ingestion, suggesting intestinal absorption and subsequent excretion [].
A: [, , , ] Various in vitro models have been utilized to investigate the biological effects of 6'-Sialyllactose, including:
- Bacterial cultures: Growth studies of individual Enterobacteriaceae strains and fecal consortia [, ].
- Human intestinal epithelial cell lines (T84, HT-29): Assessing the impact of 6'-Sialyllactose on chemokine release in response to immune stimuli [].
- Mesenchymal stem cells: Examining the influence of 6'-Sialyllactose on cell viability, proliferation, and differentiation [].
A: [, , , ] Several animal models, particularly piglets and rodents, have been used to study 6'-Sialyllactose:
- Piglets: Investigating the effects on gut microbiota composition, immune cell populations, and susceptibility to rotavirus infection [, ].
- Mice: Assessing the therapeutic potential of 6'-Sialyllactose in a GNE myopathy model [].
- Rats: Studying the absorption, metabolism, and excretion of 6'-Sialyllactose [].
ANone: Specific information on resistance mechanisms or cross-resistance related to 6'-Sialyllactose is limited in the provided research. Further studies are needed to investigate these aspects.
ANone: While the provided research focuses on the beneficial effects of 6'-Sialyllactose, comprehensive toxicological studies are crucial to fully assess its safety profile, especially for long-term consumption.
ANone: 6'-Sialyllactose is a naturally occurring oligosaccharide found in human milk, not a synthetic drug. Therefore, the concept of drug delivery and targeting does not directly apply.
A: [, , , , , ] Several analytical techniques are commonly employed for the quantification and characterization of 6'-Sialyllactose, including:
- Mass Spectrometry (MS): Provides high sensitivity and specificity for identification and quantification [, , ].
- Pulsed Amperometric Detection (PAD): A sensitive electrochemical detection method for carbohydrates [, ].
- Fluorescence Detection (FLD): Requires derivatization with a fluorescent tag for detection [].
ANone: Specific research on the environmental impact and degradation pathways of 6'-Sialyllactose is limited. Further studies are required to evaluate its potential ecological effects.
ANone: While the research highlights the importance of 6'-Sialyllactose in various biological contexts, specific studies on its dissolution rate and solubility in different media are not extensively covered. Further research is needed to explore these physicochemical properties.
A: [, , ] Validation of analytical methods for 6'-Sialyllactose typically involves assessing:
ANone: Specific information on quality control and assurance measures for the production and distribution of 6'-Sialyllactose is limited in the provided research and would require further investigation.
ANone: While 6'-Sialyllactose is a component of human milk and generally considered safe, further research is needed to fully understand its potential immunogenicity, particularly when administered in higher doses or to specific populations.
ANone: The concepts of drug-transporter interactions, drug-metabolizing enzyme induction or inhibition, and biocompatibility are more relevant to pharmaceutical drugs than to 6'-Sialyllactose, a naturally occurring oligosaccharide.
A: [, ] Yes, other HMOs and prebiotic oligosaccharides can be considered as alternatives or complements to 6'-Sialyllactose in promoting a healthy gut microbiome. Examples include:
- 2'-Fucosyllactose: Another abundant HMO with prebiotic and immunomodulatory effects [, , ].
- Lacto-N-neotetraose: An HMO that promotes intestinal barrier function and influences gut microbiota composition [].
- Galacto-oligosaccharides (GOS): Prebiotic ingredients commonly added to infant formula [, ].
- Fructo-oligosaccharides (FOS): Another type of prebiotic often found in infant formulas and some foods [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





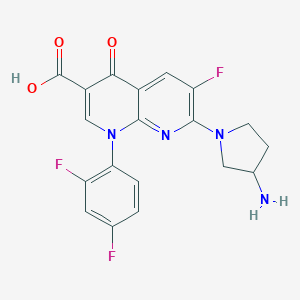
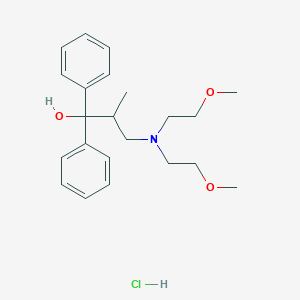
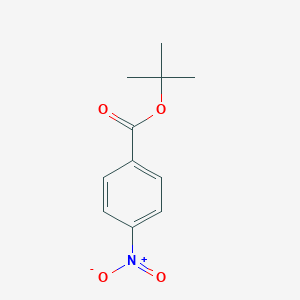
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)


